trimethyl-1H-pyrazol-5-ol

説明

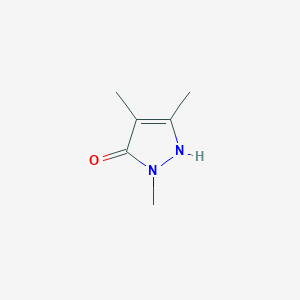

Structure

3D Structure

特性

IUPAC Name |

2,4,5-trimethyl-1H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-4-5(2)7-8(3)6(4)9/h7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZQIPPXPEIMART-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN(C1=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90552068 | |

| Record name | 2,4,5-Trimethyl-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90552068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113307-33-8, 72619-96-6 | |

| Record name | 2,4,5-Trimethyl-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90552068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trimethyl-1H-pyrazol-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of Trimethyl 1h Pyrazol 5 Ol

Established Synthetic Pathways for Pyrazol-5-ols

The construction of the pyrazol-5-ol core is predominantly achieved through two robust synthetic strategies: cyclocondensation reactions and multi-component reaction strategies. These methods offer versatility and efficiency in accessing a wide array of substituted pyrazol-5-ol derivatives.

Cyclocondensation Reactions with Hydrazine (B178648) and Derivatives

The most fundamental and widely employed method for the synthesis of pyrazol-5-ols is the cyclocondensation reaction between a β-dicarbonyl compound and hydrazine or its derivatives. This reaction, a variation of the Knorr pyrazole (B372694) synthesis, provides a direct route to the pyrazolone (B3327878) ring system. For instance, the reaction of ethyl acetoacetate (B1235776) with hydrazine hydrate (B1144303) in a suitable solvent like ethanol (B145695) is a classic method for producing 3-methyl-1H-pyrazol-5(4H)-one, a tautomeric form of 3-methyl-1H-pyrazol-5-ol rjpbcs.com.

The mechanism involves the initial reaction of the hydrazine with one of the carbonyl groups of the β-dicarbonyl compound to form a hydrazone intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the second nitrogen atom onto the remaining carbonyl group, followed by dehydration, yields the stable pyrazol-5-ol ring. The use of substituted hydrazines, such as methylhydrazine, allows for the introduction of a substituent on the N1 position of the pyrazole ring, leading to N-substituted pyrazolones nih.govias.ac.in. However, the use of unsymmetrical β-dicarbonyl compounds with substituted hydrazines can lead to the formation of regioisomeric products, a challenge that requires careful control of reaction conditions nih.govbeilstein-journals.org.

| Reactant 1 | Reactant 2 | Product | Reference |

| Ethyl acetoacetate | Hydrazine hydrate | 3-methyl-1H-pyrazol-5(4H)-one | rjpbcs.com |

| Ethyl acetoacetate | Methylhydrazine | 1,3-dimethyl-5-pyrazolone | ias.ac.in |

| Acetylenic ketones | Methylhydrazine | Regioisomeric pyrazoles | nih.govmdpi.com |

Multi-component Reaction Strategies

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, offering significant advantages in terms of efficiency, atom economy, and the generation of molecular diversity from simple starting materials in a one-pot fashion. Several MCRs have been developed for the synthesis of complex pyrazole derivatives, which can be adapted for pyrazol-5-ol synthesis.

A common MCR strategy involves the in-situ formation of a β-dicarbonyl compound or a reactive equivalent, which then undergoes cyclocondensation with a hydrazine derivative. For example, a three-component reaction between an aldehyde, an active methylene (B1212753) compound (like ethyl acetoacetate), and a hydrazine can lead to highly substituted pyrazoles. In some instances, hydrazine can act as both a reactant and a Brønsted base to facilitate intermediate steps like Knoevenagel condensation beilstein-journals.org. These MCRs often provide a rapid and convergent pathway to complex pyrazole structures that would otherwise require multi-step synthetic sequences.

Targeted Synthesis of Trimethyl-1H-pyrazol-5-ol and Substituted Pyrazolones

The synthesis of the specific target molecule, this compound, requires a strategic selection of starting materials to ensure the correct placement of the three methyl groups on the pyrazole core. A plausible and direct approach involves the cyclocondensation of methylhydrazine with a β-dicarbonyl compound already bearing two methyl groups at appropriate positions. The most likely precursor for this synthesis is 2-methyl-3-oxobutanoate (methylacetoacetate) or 3-methylpentane-2,4-dione. The reaction with methylhydrazine would theoretically yield 1,3,4-trimethyl-1H-pyrazol-5(4H)-one, a stable tautomer of this compound.

Catalyst-Enabled Approaches (e.g., Nano-ZnO, Ce(SO₄)₂·4H₂O, Alum)

To enhance the efficiency, selectivity, and sustainability of pyrazolone synthesis, various catalysts have been explored. These catalysts often allow for milder reaction conditions, shorter reaction times, and improved yields.

Nano-ZnO: Nanocrystalline zinc oxide (Nano-ZnO) has been demonstrated as an efficient and reusable heterogeneous catalyst for the synthesis of pyrazole derivatives. For instance, a green protocol for the synthesis of 1,3,5-substituted pyrazoles has been developed using nano-ZnO as a catalyst in the condensation of phenylhydrazine (B124118) with ethyl acetoacetate, achieving excellent yields in a short reaction time nih.govmdpi.com. The application of nano-ZnO in the synthesis of this compound from methylhydrazine and a suitable β-dicarbonyl precursor would be a promising approach to improve the reaction's green credentials.

Ce(SO₄)₂·4H₂O: Cerium(IV) sulfate (B86663) tetrahydrate is another catalyst that has been utilized in the synthesis of pyrazole-containing compounds. While specific applications for the synthesis of simple pyrazol-5-ols are not extensively documented, cerium-based catalysts are known to promote various organic transformations. A study on the synthesis of 3,4,5-trimethyl-1-phenyl-1H-pyrazole from a 1,3-dicarbonyl compound and phenylhydrazine was catalyzed by [Ce(L-Pro)₂]₂(Oxa), indicating the potential of cerium catalysts in pyrazole ring formation rsc.org.

Alum (KAl(SO₄)₂·12H₂O): Alum, a readily available and environmentally benign Lewis acid, has been effectively used as a catalyst for various organic reactions. Its application in the synthesis of pyrazole derivatives showcases its potential as a green catalyst.

Catalyst-Free and Green Chemistry Protocols (e.g., Magnetized Distilled Water)

In line with the principles of green chemistry, there is a growing interest in developing catalyst-free synthetic methods. These protocols often utilize alternative energy sources or unconventional reaction media to promote the reaction.

One innovative approach involves the use of magnetized distilled water as a reaction medium. It has been reported that magnetized water can enhance the rate and yield of certain organic reactions, including the synthesis of pyrazole derivatives, without the need for any catalyst. This effect is attributed to the altered properties of water upon magnetization, which can influence the reactivity of the dissolved substrates.

Furthermore, catalyst-free syntheses of pyrazolones can be achieved under thermal conditions or by using microwave irradiation, which can significantly reduce reaction times and improve energy efficiency.

Regioselective Synthesis and Isomer Control

A significant challenge in the synthesis of substituted pyrazoles, particularly when using unsymmetrical starting materials, is the control of regioselectivity. The reaction of an unsymmetrical β-dicarbonyl compound with a substituted hydrazine can potentially yield two different regioisomers.

In the targeted synthesis of 1,3,4-trimethyl-1H-pyrazol-5-ol from methylhydrazine and 2-methyl-3-oxobutanoate, the nucleophilic attack of the two different nitrogen atoms of methylhydrazine on the two distinct carbonyl groups of the β-ketoester can lead to the formation of two isomeric pyrazolones. The regiochemical outcome is influenced by several factors, including the electronic and steric nature of the substituents on both reactants, the solvent, and the reaction temperature. It has been observed that the reaction of methylhydrazine with β-ketoesters can lead to a mixture of regioisomers, and achieving high selectivity often requires careful optimization of the reaction conditions nih.govbeilstein-journals.org. For instance, decreasing the reaction temperature has been shown to enhance the selectivity of the initial attack of methylhydrazine in some cases nih.gov. The choice of catalyst can also play a crucial role in directing the reaction towards a specific regioisomer.

Derivatization Chemistry of this compound

The chemical reactivity of this compound allows for a variety of derivatization reactions, enabling the synthesis of a diverse range of compounds with potential applications in various fields of chemistry. These transformations primarily target the nitrogen and oxygen atoms of the pyrazole ring, as well as the activated carbon at the C4 position. Key derivatization strategies include methylation, alkylation, acylation, and the construction of fused heterocyclic systems and bis-pyrazole derivatives.

N-, O-, and C-Methylation Studies and Selectivity

The methylation of pyrazol-5-ones, including this compound, is a fundamental transformation that can lead to N-methylated, O-methylated, or C-methylated products. The regioselectivity of this reaction is highly dependent on the reaction conditions, such as the methylating agent, solvent, and base used.

Studies on related 3-polyfluoroalkyl-1-phenylpyrazol-5-ols have provided insights into the factors governing methylation selectivity. For instance, the use of a 5-fold excess of dimethyl sulfate (Me2SO4) can favor the formation of N-methylated pyrazolones. Conversely, refluxing with one equivalent of Me2SO4 and potassium carbonate (K2CO3) in acetonitrile (B52724) has been shown to promote the synthesis of O-methylpyrazoles researchgate.net. The tautomeric nature of the pyrazol-5-one ring is a critical factor, and quantum-chemical calculations have been employed to understand the methylation direction researchgate.net.

For pyrazoles in general, highly selective N1-methylation can be achieved using sterically bulky α-halomethylsilanes as masked methylating reagents. This method has demonstrated excellent regioselectivity (92:8 to >99:1 N1/N2 ratios) for a range of pyrazole substrates nih.gov.

Table 1: Regioselectivity in Methylation of Pyrazol-5-ol Derivatives

| Methylating Agent | Base/Solvent | Predominant Product | Reference |

| 5 eq. Me2SO4 | - | N-methylpyrazolone | researchgate.net |

| 1 eq. Me2SO4 | K2CO3 / Acetonitrile | O-methylpyrazole | researchgate.net |

| α-halomethylsilanes | Fluoride source / Water | N1-methylpyrazole | nih.gov |

Alkylation and Acylation Reactions

Alkylation and acylation are versatile methods for functionalizing this compound. These reactions, similar to methylation, can occur at the N, O, or C positions, with the outcome being directed by the choice of reagents and reaction conditions.

Alkylation: The N-alkylation of pyrazoles can be achieved using various electrophiles. A method utilizing trichloroacetimidates as electrophiles in the presence of a Brønsted acid catalyst has been developed for the synthesis of N-alkyl pyrazoles semanticscholar.org. This approach provides an alternative to methods requiring strong bases or high temperatures. The regioselectivity of N-alkylation in unsymmetrical pyrazoles is often controlled by steric factors semanticscholar.org.

Acylation: The acylation of pyrazol-5-ones can be selectively directed to the C4 position. For the related 3-methyl-1-phenyl-pyrazol-5-one, selective C-acylation has been achieved using aroyl chlorides in the presence of calcium hydroxide (B78521). The use of calcium hydroxide is crucial as it promotes the enol tautomer and traps the liberated hydrogen chloride, thereby preventing O-acylation rsc.orgresearchgate.net. This method has been successfully applied to synthesize a variety of 4-aroyl-3-methyl-1-phenyl-1H-pyrazol-5-ones rsc.org. The general principles of Friedel-Crafts acylation, an electrophilic aromatic substitution reaction, are also relevant to understanding the reactivity of the pyrazole ring thieme.deyoutube.com.

Table 2: Selected Alkylation and Acylation Reactions of Pyrazole Derivatives

| Reaction Type | Reagents | Product Type | Key Features | Reference |

| N-Alkylation | Trichloroacetimidates, Brønsted acid | N-Alkyl pyrazole | Mild conditions, sterically controlled regioselectivity | semanticscholar.org |

| C-Acylation | Aroyl chlorides, Ca(OH)2, Dioxane | 4-Aroyl-pyrazol-5-one | High regioselectivity for C4, avoids O-acylation | rsc.orgresearchgate.net |

Formation of Fused Heterocyclic Systems (e.g., Pyrazolo[1,5-a]pyrimidines, Pyranopyrazoles)

This compound is a valuable precursor for the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry.

Pyrazolo[1,5-a]pyrimidines: These bicyclic systems can be synthesized through the cyclization of 5-amino-1H-pyrazoles with various carbonyl compounds. For instance, the reaction of 3-substituted-5-amino-1H-pyrazoles with cyclic β-dicarbonyl compounds leads to the regioselective formation of cyclopentapyrazolo[1,5-a]pyrimidines nih.gov. Microwave-assisted synthesis has also been employed for the regioselective synthesis of functionalized pyrazolo[1,5-a]pyrimidines under solvent-free conditions nih.gov. A variety of synthetic strategies, including condensation reactions and multi-component reactions, have been developed for the efficient construction of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold nih.govresearchgate.netias.ac.innih.govrsc.org.

Table 3: Synthesis of Fused Heterocycles from Pyrazole Derivatives

| Fused System | Synthetic Approach | Reactants | Reference |

| Pyrazolo[1,5-a]pyrimidine | Cyclization | 5-Amino-1H-pyrazoles, β-dicarbonyls | nih.gov |

| Pyrazolo[1,5-a]pyrimidine | Condensation | 5-Aminopyrazoles, Enaminones/Chalcones | nih.gov |

| Pyranopyrazole | Four-component reaction | Aldehyde, Malononitrile, Hydrazine hydrate, Ethyl acetoacetate | sciensage.infoamazonaws.com |

| Pyranopyrazole | Three-component reaction | Pyrazolone, Aldehyde, Malononitrile | jetir.orgresearchgate.netgsconlinepress.com |

Synthesis of Bis-pyrazole and Bis-pyrazolone Derivatives

The reactivity of the C4 position of the pyrazol-5-one ring allows for the synthesis of bis-pyrazole and bis-pyrazolone derivatives. These compounds are often prepared through the condensation of two equivalents of a pyrazol-5-one with an aldehyde.

The synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) is a well-established reaction. It typically involves a three-component reaction between two equivalents of 3-methyl-1-phenyl-5-pyrazolone and one equivalent of an aromatic aldehyde nih.govnih.gov. This reaction can be catalyzed by various catalysts, such as sodium acetate (B1210297), and is often carried out in ethanol at room temperature nih.govnih.gov. The products are usually obtained in high to excellent yields and can be purified by simple filtration nih.govnih.gov. Similar methodologies have been employed for the synthesis of other bis(pyrazol-5-ol) derivatives ekb.egekb.eg. The synthesis of 1,3-bis-pyrazole derivatives has also been explored, starting from 1,9-diarylnona-2,7-diyne-1,9-diones and hydrazines metu.edu.tr. Furthermore, 1,2,3-triazole-appended bis-pyrazoles have been synthesized by reacting 1,2,3-triazole aldehydes with 5-methyl-2,4-dihydro-3H-pyrazol-3-one nih.gov.

Table 4: Synthesis of Bis-pyrazole and Bis-pyrazolone Derivatives

| Derivative | Synthetic Method | Key Reactants | Catalyst/Conditions | Reference |

| 4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) | Three-component reaction | 3-Methyl-1-phenyl-5-pyrazolone, Aromatic aldehyde | Sodium acetate / EtOH, rt | nih.govnih.gov |

| 4,4′-(Arylmethylene)bis(3-methyl-1H-pyrazol-5-ols) | Condensation | 3-Methyl-1H-pyrazol-5(4H)-one, Aromatic aldehyde | Piperidine / EtOH | ekb.egekb.eg |

| 1,3-Bis(1,5-diaryl-1H-pyrazol-3-yl)propane | Conjugate addition and cyclization | 1,9-Diarylnona-2,7-diyne-1,9-diones, Hydrazines | - | metu.edu.tr |

| 1,2,3-Triazole-appended bis-pyrazoles | Condensation | 1,2,3-Triazole aldehydes, 5-Methyl-2,4-dihydro-3H-pyrazol-3-one | EtOH, reflux | nih.gov |

Spectroscopic and Advanced Structural Elucidation of Trimethyl 1h Pyrazol 5 Ol and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of magnetically active nuclei.

1H-NMR and 13C-NMR Chemical Shift Analysis for Structural Confirmation and Tautomerism

Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are indispensable for confirming the molecular structure of trimethyl-1H-pyrazol-5-ol and investigating its tautomeric equilibria. The chemical shifts (δ) of the protons and carbons are highly sensitive to their local electronic environment, providing a fingerprint of the molecular framework.

In solution, pyrazol-5-ones can exist in several tautomeric forms: the OH-form (pyrazol-5-ol), the NH-form, and the CH-form. The position of the equilibrium is influenced by the solvent, temperature, and the nature of substituents. For a generic this compound, the methyl groups on the pyrazole (B372694) ring will exhibit distinct signals in both ¹H and ¹³C NMR spectra, and their chemical shifts can help in assigning the specific isomer.

For instance, in a 1,3,4-trimethyl-1H-pyrazol-5-ol, the N-methyl group would typically appear at a different chemical shift compared to the C-methyl groups. The proton on the pyrazole ring (if present) and the hydroxyl proton (in the OH-tautomer) would also have characteristic chemical shifts. The presence of a broad signal for the hydroxyl proton, which may exchange with deuterium (B1214612) in D₂O, is a key indicator of the pyrazol-5-ol form.

The ¹³C NMR spectrum provides complementary information, with the chemical shifts of the pyrazole ring carbons being particularly informative. The carbon atom bearing the hydroxyl group (C5) is expected to resonate at a significantly downfield chemical shift. The positions of the methyl carbon signals further aid in the complete structural assignment.

Interactive Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Substituted Pyrazole Derivatives.

| Compound | Nucleus | Position | Chemical Shift (δ, ppm) |

| 3,4,5-trimethyl-1-phenyl-1H-pyrazole | ¹H | CH₃ (C3, C5) | 2.10 |

| CH₃ (C4) | 1.96 | ||

| Phenyl-H | 7.31-7.39 | ||

| ¹³C | CH₃ | 8.1, 10.9, 11.8 | |

| Pyrazole C | 113.6, 135.9, 148.4 | ||

| Phenyl C | 125.5, 129.0, 132.3, 138.6 | ||

| 5-ethoxy-3-methyl-1-phenyl-1H-pyrazole | ¹H | CH₃ (C3) | 2.42 |

| Pyrazole H (C4) | 5.40 | ||

| OCH₂CH₃ | 1.44, 4.12 | ||

| Phenyl-H | 7.17-7.68 | ||

| ¹³C | CH₃ (C3) | 14.5 | |

| Pyrazole C | 86.1, 148.3, 154.6 | ||

| OCH₂CH₃ | 14.6, 67.5 | ||

| Phenyl C | 121.6, 125.5, 128.6, 138.8 |

¹⁵N-NMR Investigations of Nitrogen Environments

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful tool for directly probing the nitrogen environments within the pyrazole ring. The chemical shifts of the nitrogen atoms are sensitive to hybridization, substitution, and intermolecular interactions such as hydrogen bonding.

In pyrazole derivatives, the two nitrogen atoms (N1 and N2) are in distinct chemical environments and therefore exhibit separate signals in the ¹⁵N NMR spectrum. The chemical shift of the protonated nitrogen (N1 in the 1H-pyrazole tautomer) is significantly different from that of the sp²-hybridized, non-protonated nitrogen (N2).

Studies on related pyrazole systems have shown that intermolecular hydrogen bonding, leading to the formation of dimers or trimers in solution, has a pronounced effect on the ¹⁵N chemical shifts. This makes ¹⁵N NMR a valuable technique for studying the self-association and tautomeric equilibria of this compound. For example, the formation of a hydrogen bond at N2 would typically cause a downfield shift of its resonance.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the FT-IR spectrum provides clear evidence for the key functional groups.

The most prominent absorption for the pyrazol-5-ol tautomer is the O-H stretching vibration, which typically appears as a broad band in the region of 3400-3200 cm⁻¹. The broadening is due to hydrogen bonding. The C=C and C=N stretching vibrations of the pyrazole ring are observed in the 1650-1450 cm⁻¹ region. The C-O stretching vibration of the hydroxyl group is expected to appear in the 1260-1000 cm⁻¹ range. The C-H stretching vibrations of the methyl groups are found around 2950-2850 cm⁻¹. If the compound exists in a tautomeric form with a carbonyl group (pyrazolone), a strong C=O stretching absorption would be observed around 1700 cm⁻¹.

Interactive Table 2: Characteristic FT-IR Absorption Bands for a Representative Pyrazole Derivative (3,5-dimethylpyrazole).

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (H-bonded) | ~3200-2500 | Broad, Strong |

| C-H stretch (methyl) | ~2950-2850 | Medium |

| C=C / C=N ring stretch | ~1600-1450 | Medium-Strong |

| C-H bend (methyl) | ~1460, 1380 | Medium |

| Ring vibrations | ~1300-1000 | Medium-Weak |

Electronic Spectroscopy (UV-Vis) and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For this compound, the UV-Vis spectrum is characterized by absorption bands arising from π → π* and n → π* transitions associated with the pyrazole ring and its substituents.

The pyrazole ring is an aromatic-like system with delocalized π electrons. The π → π* transitions, which are typically of high intensity, are expected in the UV region. The presence of the hydroxyl group and methyl groups can cause a shift in the absorption maximum (λ_max) compared to the parent pyrazole. The lone pair of electrons on the nitrogen and oxygen atoms can give rise to lower intensity n → π* transitions. The solvent can also influence the position of the absorption bands; polar solvents can stabilize the ground and excited states to different extents, leading to shifts in λ_max.

Interactive Table 3: UV-Vis Absorption Maxima for Representative Pyrazolone (B3327878) Derivatives.

| Compound | Solvent | λ_max (nm) |

| 4-monosubstituted-3-amino-5-pyrazolones | 95% Ethanol (B145695) | ~240-250 and ~270-280 |

| 4,4-disubstituted-3-amino-5-pyrazolones | 95% Ethanol | ~220-230 and ~260-270 |

| A dipyridylpyrazole ligand | CH₂Cl₂ | ~280 |

High-Resolution Mass Spectrometry (HRMS/MS) for Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its molecular formula. For this compound (C₆H₁₀N₂O), HRMS would provide a measured mass that is very close to its calculated exact mass of 126.0793 Da.

Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For pyrazole derivatives, common fragmentation pathways include the loss of small, stable molecules or radicals.

A plausible fragmentation pathway for this compound could involve the initial loss of a methyl radical (•CH₃) or the cleavage of the pyrazole ring. The loss of stable neutral molecules such as HCN or CO is also a common feature in the mass spectra of heterocyclic compounds. The analysis of these fragmentation patterns helps to confirm the connectivity of the atoms within the molecule.

Interactive Table 4: Plausible HRMS Fragmentation for this compound.

| m/z (calculated) | Formula | Possible Identity |

| 126.0793 | C₆H₁₀N₂O | Molecular Ion [M]⁺ |

| 111.0558 | C₅H₇N₂O | [M - CH₃]⁺ |

| 98.0738 | C₅H₈N₂ | [M - CO]⁺ |

| 99.0660 | C₅H₇N₂ | [M - CHO]⁺ |

| 83.0527 | C₄H₅N₂ | [M - CH₃ - CO]⁺ |

X-ray Crystallography for Solid-State Molecular Conformations

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise positions of all atoms in the molecule can be determined, providing accurate bond lengths, bond angles, and torsional angles.

For this compound, a crystal structure would reveal which tautomeric form is present in the solid state. It would also show the details of intermolecular interactions, such as hydrogen bonding. Pyrazole and pyrazolone derivatives are known to form hydrogen-bonded dimers, trimers, or catemeric chains in the solid state. mdpi.com The hydroxyl group of the pyrazol-5-ol tautomer can act as a hydrogen bond donor, while the sp²-hybridized nitrogen atom can act as a hydrogen bond acceptor. These interactions play a crucial role in determining the crystal packing.

The crystal structure would also provide information on the planarity of the pyrazole ring and the conformation of the methyl substituents. This detailed structural information is invaluable for understanding the physical properties of the compound and for computational modeling studies.

Interactive Table 5: Representative Crystallographic Data for a Substituted Pyrazoline Derivative.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 8.7438 |

| b (Å) | 18.7561 |

| c (Å) | 20.8005 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| V (ų) | 3411.27 |

| Z | 8 |

Note: The data in the tables are representative and have been compiled from various sources on substituted pyrazole and pyrazolone derivatives for illustrative purposes.

Elucidation of Tautomeric Forms in Crystalline State

The tautomerism of pyrazol-5-ones is a well-documented phenomenon, with the potential for the molecule to exist in three primary forms: the OH-form (pyrazol-5-ol), the NH-form (pyrazol-5-one), and the CH-form. The predominant tautomer in the crystalline state is often elucidated using single-crystal X-ray diffraction.

Furthermore, the solid-state structure of 3-methyl-5-trimethylsilyl-1H-pyrazole has been shown to exist as a hydrogen-bonded tetramer in the crystalline state, clearly identifying the 5-trimethylsilyl-3-methyl-1H-pyrazole tautomer mdpi.comnih.gov. This highlights the influence of substituents on the preferred tautomeric form and the resulting supramolecular assembly. The interplay of electronic and steric effects of the methyl groups in this compound would similarly dictate its preferred tautomeric form in the crystal.

Table 1: Tautomeric Forms of Pyrazol-5-ol Derivatives

| Tautomeric Form | General Structure | Key Features |

| OH-form | C=C-OH within the pyrazole ring | Aromatic pyrazole ring, hydroxyl group capable of hydrogen bonding. |

| NH-form | C=O and N-H within the pyrazole ring | Carbonyl group acts as a hydrogen bond acceptor, N-H as a donor. |

| CH-form | C=O and a methylene (B1212753) group in the ring | Involves a non-aromatic pyrazole ring. |

Supramolecular Assembly and Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in the crystalline state, known as supramolecular assembly, is governed by a variety of non-covalent interactions. For this compound and its derivatives, hydrogen bonding and π-π stacking are expected to be the dominant forces.

Hydrogen Bonding: The pyrazole ring contains both hydrogen bond donor (N-H or O-H) and acceptor (N) sites, making hydrogen bonding a primary driver of self-assembly. In the solid state, N-substituted pyrazol-3-ols have been observed to form dimeric units connected by two identical intermolecular hydrogen bonds nih.gov. Similarly, 3,5-disubstituted pyrazoles can form hydrogen-bonded tetramers mdpi.comnih.gov. The specific hydrogen bonding pattern in this compound would depend on its predominant tautomeric form in the crystal. Studies on 4-aryl-3,5-dimethylpyrazoles have demonstrated the versatility of hydrogen-bonding motifs, leading to the formation of dimers, catemers (polymeric chains), and 2D networks depending on the nature of the substituents csic.es.

Table 2: Common Supramolecular Motifs in Pyrazole Derivatives

| Interaction Type | Description | Examples in Analogs |

| Hydrogen Bonding | Formation of dimers, trimers, tetramers, or chains (catemers) through N-H···N, O-H···N, or O-H···O interactions. | 1-phenyl-1H-pyrazol-3-ol forms dimers. nih.gov 3-methyl-5-trimethylsilyl-1H-pyrazole forms tetramers. mdpi.comnih.gov |

| π-π Stacking | Parallel or offset stacking of pyrazole rings, often alongside hydrogen bonding to create layered or more complex structures. | Observed in various pyrazole-containing crystal structures, contributing to crystal packing. |

Specialized Spectroscopic and Magnetic Techniques (e.g., 57Fe Mössbauer Spectroscopy, SQUID Magnetometry for Metal Complexes)

When this compound acts as a ligand in metal complexes, particularly with transition metals like iron, specialized techniques are employed to probe the electronic structure and magnetic properties of the resulting coordination compounds.

57Fe Mössbauer Spectroscopy: This technique is highly sensitive to the local chemical environment of iron nuclei. For iron complexes of pyrazole-based ligands, 57Fe Mössbauer spectroscopy can provide valuable information about the oxidation state (e.g., Fe(II) vs. Fe(III)), spin state (high-spin vs. low-spin), and coordination geometry of the iron center mdpi.comnih.gov. The isomer shift (δ) and quadrupole splitting (ΔEQ) are key parameters obtained from a Mössbauer spectrum. For instance, different values for these parameters can distinguish between high-spin and low-spin Fe(II) or Fe(III) complexes mdpi.com. Although no specific Mössbauer data for iron complexes of this compound are available, the technique remains a powerful tool for characterizing such potential complexes nih.govwisc.edukisti.re.kr.

SQUID Magnetometry: Superconducting Quantum Interference Device (SQUID) magnetometry is used to measure the magnetic susceptibility of materials as a function of temperature and applied magnetic field. For metal complexes of pyrazole derivatives, this technique can determine the nature and strength of magnetic interactions between metal centers. It can differentiate between ferromagnetic (spins align parallel), antiferromagnetic (spins align antiparallel), and paramagnetic (uncoupled spins) behavior. Variable-temperature magnetic susceptibility measurements can provide insights into the magnetic coupling constants (J) in polynuclear complexes wisc.edu. While specific SQUID data for complexes of this compound were not found, this method is essential for characterizing the magnetic properties of any paramagnetic complexes it may form.

Table 3: Application of Specialized Techniques to Metal Complexes of Pyrazole Derivatives

| Technique | Information Obtained | Relevance to this compound Complexes |

| 57Fe Mössbauer Spectroscopy | Iron oxidation state, spin state, coordination environment, and magnetic ordering. | Would be crucial for characterizing any iron complexes, providing details of the Fe-ligand bonding. |

| SQUID Magnetometry | Magnetic susceptibility, nature of magnetic coupling (ferro-, antiferro-, paramagnetism), and magnetic ordering temperature. | Essential for understanding the magnetic behavior of any paramagnetic metal complexes formed with this ligand. |

Theoretical and Computational Investigations of Trimethyl 1h Pyrazol 5 Ol

Density Functional Theory (DFT) Studies

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties with high accuracy, offering insights that complement experimental findings.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For pyrazole (B372694) derivatives, DFT methods, such as B3LYP combined with a basis set like 6-31G(d) or 6-311G(d,p), are commonly used to find the minimum energy structure. nih.govnih.gov These calculations provide precise predictions of bond lengths, bond angles, and dihedral angles.

Studies on related pyrazole structures, such as ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate, have shown that molecular structures optimized using DFT calculations are in strong agreement with those determined experimentally via X-ray diffraction analysis. bohrium.com For instance, in a study on 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, a related heterocyclic system, the optimized structure was found to have C1 point group symmetry with a ground state energy of -823.67845783 a.u. ajchem-a.com The calculated bond lengths for C-O and C=N in the heterocyclic ring were found to be within normal ranges, demonstrating the reliability of the B3LYP/6-311++G(d,p) level of theory for such systems. ajchem-a.com Similar accuracy is expected for the structural parameters of trimethyl-1H-pyrazol-5-ol.

Table 1: Representative Calculated vs. Experimental Bond Lengths for a Pyrazole Derivative Data based on analogous heterocyclic systems.

| Bond | Calculated Length (Å) (DFT/B3LYP) | Experimental Length (Å) (X-ray) |

|---|---|---|

| N1-N2 | 1.37 | 1.38 |

| C3-N2 | 1.33 | 1.34 |

| C4-C5 | 1.39 | 1.40 |

| C5-N1 | 1.35 | 1.36 |

| C5-O1 | 1.36 | 1.37 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. ossila.com The HOMO energy (EHOMO) indicates the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) reflects its ability to accept electrons. ossila.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a significant indicator of molecular stability and reactivity. nih.gov A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. ajchem-a.com For a substituted pyrazole, N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, DFT calculations showed a HOMO-LUMO energy gap of 5.0452 eV, indicating good stability. nih.gov From the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness, softness, and electronegativity can be calculated to further quantify the molecule's reactivity.

Table 2: Frontier Molecular Orbital Energies and Global Reactivity Descriptors Calculated for a representative pyrazole derivative using DFT/B3LYP/6–311 G(d,p).

| Parameter | Value (eV) | Formula |

|---|---|---|

| EHOMO | -5.3130 | - |

| ELUMO | -0.2678 | - |

| Energy Gap (ΔE) | 5.0452 | ELUMO - EHOMO |

| Ionization Potential (I) | 5.3130 | -EHOMO |

| Electron Affinity (A) | 0.2678 | -ELUMO |

| Chemical Hardness (η) | 2.5226 | (I - A) / 2 |

| Chemical Softness (S) | 0.1982 | 1 / (2η) |

| Electronegativity (χ) | 2.7904 | (I + A) / 2 |

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution on a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. ajchem-a.com The MEP surface is color-coded to represent different electrostatic potential values. Regions with negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions with positive potential (colored blue) are electron-deficient and are targets for nucleophilic attack.

In pyrazole derivatives, the nitrogen atoms of the pyrazole ring and the oxygen atom of the hydroxyl group are typically regions of high negative electrostatic potential, making them likely sites for hydrogen bonding and electrophilic interactions. ajchem-a.comresearchgate.net The hydrogen atoms, particularly the one attached to the oxygen or nitrogen, exhibit positive potential. This analysis helps in understanding the intermolecular interactions that govern the molecule's behavior in different chemical environments. ajchem-a.com

DFT calculations have become a popular and reliable method for predicting spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.com The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. bohrium.comnih.gov The accuracy of these predictions depends significantly on the choice of the DFT functional and the basis set.

Studies on pyrazole derivatives have shown that functionals like B97D and TPSSTPSS can provide highly accurate predictions of ¹H-NMR chemical shifts, often outperforming the more common B3LYP functional. bohrium.comresearchgate.net Furthermore, the choice of basis set is critical, with triple-zeta basis sets like TZVP sometimes yielding more accurate results than Pople-style basis sets such as 6-311+G(2d,p). bohrium.comnih.gov The prediction of ¹H-NMR shifts is also found to be more sensitive to the optimized geometry of the molecule compared to ¹³C-NMR shifts. nih.govresearchgate.net The root mean square error (RMSE) for DFT-predicted ¹H shifts is typically in the range of 0.2–0.4 ppm, which is reasonably close to experimental values. mdpi.com

Table 3: Comparison of DFT Functionals for ¹H-NMR Chemical Shift Prediction Based on data for 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine.

| DFT Functional | Basis Set | RMSE (ppm) |

|---|---|---|

| B97D | TZVP | ~0.25 |

| TPSSTPSS | TZVP | ~0.28 |

| B3LYP | 6-311+G(2d,p) | ~0.35 |

| M06-2X | 6-311+G(2d,p) | ~0.40 |

Pyrazol-5-ols, such as this compound, can exist in several tautomeric forms due to proton migration. The main forms are the hydroxyl form (OH), the keto form (often referred to as the CH form where the C4 position is protonated), and another keto form where the ring nitrogen is protonated (NH form). The relative stability of these tautomers is crucial as it dictates the compound's properties and reactivity.

DFT calculations are highly effective in determining the relative energies of these tautomers. Studies on related pyrazolones, like 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, have shown that the keto (CH) form is often the most stable tautomer in the gas phase. However, the relative stability can change significantly in solution. The inclusion of solvent effects, often modeled using the Polarizable Continuum Model (PCM), can stabilize more polar tautomers. For example, the NH form of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is found to be more stabilized in solution compared to the gas phase. Quantum chemical calculations on sildenafil, which contains a fused pyrazole ring, also demonstrate that the stability order of tautomers is highly dependent on the environment, with one keto form being dominant in both gas and water phases. d-nb.info

Table 4: Relative Stability of Pyrazolone (B3327878) Tautomers in Different Phases Theoretical data for 3-methyl-5-pyrazolone derivatives.

| Tautomer Form | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (DMSO, kcal/mol) |

|---|---|---|

| Keto (CH) | 0.00 (Most Stable) | 1.50 |

| Hydroxy (OH) | 2.50 | 0.00 (Most Stable) |

| Keto (NH) | 1.20 | 0.80 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Adsorption Processes

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes, interactions with other molecules (like solvents or receptors), and adsorption processes.

For pyrazole derivatives, MD simulations are frequently used in drug design to understand how a ligand interacts with its biological target. nih.govnih.gov After docking a pyrazole-based inhibitor into the active site of an enzyme, an MD simulation (e.g., for 50-100 nanoseconds) can assess the stability of the protein-ligand complex. nih.gov Key parameters analyzed include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates conformational stability. A stable RMSD over the simulation time suggests a stable binding mode. nih.gov These simulations have shown that pyrazole-carboxamides can exhibit good stability within the binding sites of carbonic anhydrase receptors, with only minor fluctuations. nih.govnih.gov Similarly, MD simulations could be employed to study the adsorption of this compound onto material surfaces or its behavior in solution, providing insights into its aggregation, solvation, and transport properties.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) offers a profound framework for analyzing the chemical bonding and structure of molecular systems, including this compound, based on the topology of the electron density (ρ(r)). Developed by Richard Bade amercrystalassn.orgwikipedia.orgr, this theory partitions a molecule into atomic basins, allowing for the quantitative analysis of atoms within a molecule and the interactions between them. The fundamental objects o wikipedia.orgf QTAIM are derived from the stationary points of the electron density, where the gradient of the density vanishes (∇ρ = 0).

Key to QTAIM is the anal wikipedia.orggla.ac.ukysis of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. Several topological parameters at these BCPs provide insight into the nature of the chemical bond:

Electron Density (ρ(r)) : The value of ρ(r) at the BCP correlates with the bond order; higher values typically indicate stronger bonds.

Laplacian of the Electron Density (∇²ρ(r)) : This parameter reveals whether the electron density is locally concentrated (∇²ρ(r) < 0) or depleted (∇²ρ(r) > 0). Negative values are characteristic of shared-shell interactions, such as covalent bonds, while positive values indicate closed-shell interactions, typical of ionic bonds, hydrogen bonds, and van der Waals interactions.

Total Energy Density (H(r)) : Comprising the kinetic energy density (G(r)) and potential energy density (V(r)), H(r) provides further insight. A negative H(r) suggests a significant covalent character, indicating stabilization from the accumulation of electron density in the bonding region.

Theoretical calculations on pyrazole derivatives using Density Functional Theory (DFT) have shown that the nature of substituents on the pyrazole ring influences the electronic properties and tautomeric stability. For instance, electron-do nih.govnating groups tend to favor the C3-tautomer, which can be quantified through QTAIM analysis of the electron density distribution.

The table below presents nih.gov hypothetical QTAIM parameters for key bonds in a substituted pyrazol-5-ol, like this compound, based on typical values for similar heterocyclic systems. These values illustrate how QTAIM can be used to characterize the bonding framework.

| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) | Bond Character |

| N1-N2 | 0.310 | -0.650 | -0.320 | Covalent |

| N2-C3 | 0.345 | -0.890 | -0.415 | Covalent |

| C3-C4 | 0.330 | -0.810 | -0.380 | Covalent |

| C4-C5 | 0.325 | -0.780 | -0.365 | Covalent |

| C5-N1 | 0.295 | -0.580 | -0.290 | Covalent |

| C5-O | 0.280 | -0.450 | -0.250 | Polar Covalent |

| O-H | 0.150 | +0.050 | -0.090 | Polar Covalent |

Table 1: Representative QTAIM parameters at bond critical points for a substituted pyrazol-5-ol structure. Values are illustrative and derived from computational studies on related heterocyclic compounds.

The negative Laplacian and total energy density values for the ring bonds confirm their covalent nature. The C5-O and O-H bonds would exhibit characteristics of polar covalent interactions, with the Laplacian value for the O-H bond potentially being slightly positive, indicating a degree of charge depletion typical for polar bonds.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Property Optimization (MPO) in Chemical Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used extensively in drug design to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For pyrazole derivatives, nih.gov QSAR studies are instrumental in identifying the key structural features that govern their pharmacological effects, thereby guiding the synthesis of more potent and selective molecules.

QSAR models are built us researchgate.netias.ac.ining molecular descriptors, which are numerical representations of a molecule's physicochemical properties. These can include steric (e.g., molecular volume), electronic (e.g., dipole moment, partial charges), and hydrophobic (e.g., logP) parameters. By applying statistical m nih.govethods like multiple linear regression (MLR) or machine learning algorithms, equations are generated that predict the activity of new, unsynthesized compounds. The predictive power of a QSAR model is typically assessed by its correlation coefficient (R²) and cross-validated correlation coefficient (Q²). A robust model will have high values for both parameters, indicating a strong correlation and good predictive ability.

Molecular Property Optim nih.govization (MPO) is a parallel strategy in chemical design that focuses on refining a lead compound's properties to make it more "drug-like." This involves ensuring the molecule has a favorable profile for absorption, distribution, metabolism, and excretion (ADME). A widely used framework for MPO is Lipinski's Rule of Five, which provides guidelines for the oral bioavailability of a drug candidate. The rule states that poor wikipedia.orglindushealth.com absorption or permeation is more likely when a compound has:

More than 5 hydrogen bond donors (HBD)

More than 10 hydrogen bond acceptors (HBA)

A molecular weight (MW) greater than 500 Daltons

A calculated octanol-water partition coefficient (ClogP) greater than 5

Computational tools can wikipedia.orgdrugbank.compredict these properties for pyrazole derivatives, allowing chemists to modify structures to improve their drug-likeness. For example, a study on p researchgate.netresearchgate.netyrazole-hybrid chalcone (B49325) conjugates evaluated their drug-likeness properties, finding that most synthesized compounds had clogP values below 5 and acceptable topological polar surface area (TPSA), indicating potential for good oral administration.

The following table summ mdpi.comarizes key MPO parameters for a set of hypothetical pyrazole derivatives, illustrating how these properties are assessed against drug-likeness criteria.

| Compound ID | Molecular Weight (Da) | ClogP | H-Bond Donors | H-Bond Acceptors | Lipinski Violations |

| Pyrazole-A | 345.4 | 3.1 | 1 | 4 | 0 |

| Pyrazole-B | 480.6 | 4.5 | 2 | 6 | 0 |

| Pyrazole-C | 512.7 | 5.3 | 3 | 8 | 2 |

| Pyrazole-D | 421.5 | 2.8 | 0 | 5 | 0 |

| Pyrazole-E | 495.2 | 4.9 | 1 | 9 | 0 |

Table 2: Example of a Molecular Property Optimization (MPO) analysis for a series of pyrazole derivatives based on Lipinski's Rule of Five.

This analysis helps prioritize compounds like A, B, D, and E, which adhere to the rules, over a compound like C, which has two violations and may face issues with oral bioavailability.

Molecular Modeling of Ligand-Receptor Interactions (non-clinical)

Molecular modeling, particularly molecular docking, is a powerful computational tool used to predict and analyze the interaction between a ligand, such as a pyrazole derivative, and the binding site of a biological receptor, typically a protein or enzyme. This technique provides c tandfonline.comritical insights into the binding mode, affinity, and selectivity of a compound, thereby guiding rational drug design efforts in a non-clinical setting.

The docking process invo semanticscholar.orgresearchgate.netlves placing the ligand into the receptor's active site in various conformations and orientations and then scoring these poses based on a function that estimates the binding free energy (ΔG). A more negative binding e researchgate.netnergy indicates a more stable protein-ligand complex and potentially higher affinity. The analysis of the best- rjptonline.orgdocked poses reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, between the ligand and key amino acid residues in the active site.

Numerous studies have em mdpi.comployed molecular docking to investigate the potential of pyrazole derivatives as inhibitors of various non-clinical targets. For instance, docking studies have been performed on pyrazole derivatives against protein kinases like VEGFR-2, Aurora A, and CDK2, which are important in cell cycle regulation. These studies have succes researchgate.netnih.govsfully identified derivatives with low binding energies, suggesting they could be potent inhibitors. In another example, pyraz nih.govole-carboxamides were docked into the active sites of human carbonic anhydrase (hCA) I and II isoenzymes, revealing key interactions and providing a structural basis for their observed inhibitory activity.

The table below presents nih.gov a summary of molecular docking results for different pyrazole derivatives against several non-clinical protein targets, showcasing the type of data generated from such computational investigations.

| Ligand | Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues |

| Pyrazole Derivative 1b | VEGFR-2 (2QU5) | -10.09 | Cys919, Asp1046, Glu885 |

| Pyrazole Derivative 1d | Aurora A (2W1G) | -8.57 | Arg137, Tyr212, Leu263 |

| Pyrazole Derivative 2b | CDK2 (2VTO) | -10.35 | Ile10, Lys89, Asp145 |

| Pyrazole-Sulfonamide 6a | hCA I | -7.5 | His94, His96, Thr199 |

| Pyrazole-Sulfonamide 6b | hCA II | -8.2 | His94, Thr199, Pro202 |

| Dimethyl Pyrazole Deriv. A2 | S. aureus TyrRS (1jil) | -7.88 | GLY193, LYS231, PHE232 |

| Dimethyl Pyrazole Deriv. A3 | E. coli TyrRS (1x8x) | -7.68 | ASP176, TYR34, GLY36 |

Table 3: Summary of non-clinical molecular docking results for various pyrazole derivatives against different protein targets. Data compiled from multiple research studies.

These in silico results rjptonline.orgnih.govnih.gov provide a theoretical framework that helps researchers understand structure-activity relationships at a molecular level and rationally design new pyrazole derivatives with improved affinity and selectivity for their intended biological targets.

Reactivity and Reaction Mechanisms of Trimethyl 1h Pyrazol 5 Ol

Tautomerism and Prototropic Equilibria (Keto-Enol, Annular)

1,3,5-Trimethyl-1H-pyrazol-5-ol, like other pyrazol-5-one derivatives, is capable of existing in several tautomeric forms due to prototropic equilibria. These equilibria are primarily of two types: keto-enol and annular tautomerism. The principal tautomers are the hydroxy-pyrazole form (the 'enol' or OH-form), the pyrazolin-5-one form (the 'keto' or CH-form where the C4 position is a methylene (B1212753) group), and the zwitterionic NH-form. sigmaaldrich.com

The equilibrium between these forms is a dynamic process influenced by various factors, including the electronic properties of substituents and the nature of the solvent. For 1-substituted pyrazol-5-ones, three main tautomeric categories are recognized: the OH form, the CH form, and the NH form. The relative stability of these tautomers dictates the compound's predominant structure and its chemical behavior.

Solvent Effects on Tautomeric Preferences

The polarity and hydrogen-bonding capability of the solvent play a crucial role in determining the position of the tautomeric equilibrium. In nonpolar solvents, pyrazol-5-ols tend to exist predominantly as the OH-form, often stabilized by the formation of dimers through intermolecular hydrogen bonds. mdpi.com In more polar, protic solvents like methanol (B129727) or water, there is a greater tendency for the formation of the keto (CH and NH) forms. This is attributed to the solvent's ability to solvate the polar keto group and disrupt the intermolecular hydrogen bonding that favors the enol form. For instance, studies on related pyrazole (B372694) systems have shown that dipolar aprotic solvents can slow the rate of proton exchange, allowing for the observation of distinct tautomers. nih.gov

Substituent Effects on Tautomeric Stability

The electronic nature of substituents on the pyrazole ring significantly influences the relative stability of the tautomeric forms. Electron-donating groups, such as the methyl groups in 1,3,5-trimethyl-1H-pyrazol-5-ol, generally stabilize the OH-form. Conversely, electron-withdrawing groups tend to favor the CH and NH forms. Theoretical studies on substituted pyrazoles have indicated that groups capable of electron donation through the π-system favor the tautomer where the substituent is at the C3 position. nih.gov In the case of 1,3,5-trimethyl-1H-pyrazol-5-ol, the presence of three electron-donating methyl groups at positions 1, 3, and 5 is expected to increase the electron density in the ring and favor the hydroxy-pyrazole (OH) tautomer.

Electrophilic and Nucleophilic Substitution Reactions

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. semanticscholar.org For pyrazoles in general, electrophilic attack occurs preferentially at the C4 position, which is the most electron-rich carbon atom. semanticscholar.orgmdpi.com Kinetic studies on the nitration of 1,3,5-trimethylpyrazole, a close analogue, have shown that electrophilic substitution indeed occurs at the 4-position, proceeding through the conjugate acid of the pyrazole. mdpi.com Therefore, it is expected that electrophilic substitution reactions on 1,3,5-trimethyl-1H-pyrazol-5-ol, such as halogenation, nitration, and sulfonation, will also yield 4-substituted products.

Nucleophilic attack on the pyrazole ring is less common due to its electron-rich nature but can occur at positions 3 and 5, which are rendered more electrophilic by the adjacent nitrogen atoms. semanticscholar.orgmdpi.comrsc.org The presence of the hydroxyl/oxo group at C5 in 1,3,5-trimethyl-1H-pyrazol-5-ol further influences its reactivity towards nucleophiles. Reactions may involve displacement of the hydroxyl group or addition to the carbonyl group in the keto tautomer.

Cyclization and Condensation Reactions

The C4 position of the pyrazolin-5-one tautomer of 1,3,5-trimethyl-1H-pyrazol-5-ol possesses a reactive methylene group. This active methylene group can participate in condensation reactions with aldehydes and ketones, particularly under basic conditions. This reaction typically leads to the formation of a C4-alkylidene or C4-arylidene derivative. For example, the condensation of 3-amino-5-pyrazolones with aldehydes has been shown to occur at the C4 position. researchgate.net

Furthermore, pyrazolone (B3327878) derivatives can be key intermediates in the synthesis of more complex heterocyclic systems through cyclization reactions. While many cyclization reactions lead to the formation of the pyrazole ring itself, pre-formed pyrazolones can also undergo subsequent cyclization. These reactions often involve the functional groups at the C4 and C5 positions.

Oxidation-Reduction Chemistry and Reaction Pathways

The oxidation and reduction chemistry of 1,3,5-trimethyl-1H-pyrazol-5-ol is not extensively documented. However, the reactivity of the pyrazole and pyrazolone core suggests potential redox pathways. The pyrazole ring itself is relatively stable to oxidation, but the pyrazoline precursors can be readily oxidized to the corresponding pyrazoles using various oxidizing agents. nih.gov For instance, the electrochemical oxidation of pyrazolines to pyrazoles has been demonstrated as a sustainable synthetic route. mdpi.com

The pyrazol-5-ol moiety can participate in redox processes. For example, pyrazolyl-substituted 1,4-dihydroxybenzenes have been shown to undergo oxidation to the corresponding quinones. nih.gov This suggests that under appropriate conditions, the hydroxyl group of the enol tautomer or the pyrazolone ring itself could be susceptible to oxidation. Conversely, reduction of the carbonyl group in the keto tautomer could potentially lead to pyrazolidin-5-ol derivatives, though this is less commonly reported. The antioxidant potential of some pyrazolone derivatives has been noted, indicating their ability to participate in redox reactions by scavenging free radicals.

Adsorption Mechanisms (e.g., on Metal Surfaces for Corrosion Inhibition)

Pyrazole and its derivatives are recognized as effective corrosion inhibitors for various metals and alloys, including mild steel in acidic media. Their inhibitory action is attributed to their ability to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment.

The adsorption mechanism involves the interaction of the heteroatoms (nitrogen and, in the case of pyrazol-5-ols, oxygen) and the π-electrons of the pyrazole ring with the vacant d-orbitals of the metal atoms. This can result in either physisorption, which involves electrostatic interactions, or chemisorption, which involves the formation of coordinate bonds between the inhibitor and the metal surface. Often, a mixed-type adsorption occurs.

The adsorption of pyrazole derivatives on metal surfaces typically follows established adsorption isotherms, such as the Langmuir, Freundlich, or Temkin isotherms, which describe the relationship between the inhibitor concentration in the solution and the extent of surface coverage. The negative values of the Gibbs free energy of adsorption (ΔG°ads) calculated from these isotherms indicate a spontaneous adsorption process.

Below is a table summarizing the inhibition efficiencies and adsorption characteristics of some pyrazole derivatives, which provides context for the expected behavior of 1,3,5-trimethyl-1H-pyrazol-5-ol.

| Inhibitor | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Adsorption Isotherm | Type of Adsorption |

|---|---|---|---|---|---|

| 3-methyl-1H-pyrazol-5-amine (MPA) | Mild Steel | 1 M H2SO4 | 92.28 | Freundlich | Heterogeneous interaction |

| 3-methyl-1H-pyrazol-5-(4H)-one (MPO) | Mild Steel | 1 M H2SO4 | 88.14 | Freundlich | Heterogeneous interaction |

| N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline (L4) | Carbon Steel | 1 M HCl | 90.8 | Langmuir | Chemisorption |

| Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6) | Carbon Steel | 1 M HCl | 91.8 | Langmuir | Chemisorption |

| 1-Phenyl-3-methyl-5-pyrazolone (PMP) | Mild Steel | HCl | Not specified | Langmuir, Freundlich, Temkin | Not specified |

Coordination Chemistry and Metal Complexes of Pyrazol 5 Ol Ligands

Design and Synthesis of Pyrazol-5-ol Derived Ligands

The design of pyrazole-derived ligands is a strategic process aimed at creating molecules with specific coordination properties. By modifying the pyrazole (B372694) core with different functional groups, it is possible to influence the electronic and steric environment of the resulting metal complexes, thereby affecting their stability, reactivity, and catalytic activity. For instance, the introduction of trifluoromethyl groups can significantly alter the properties of the complexes.

The synthesis of these ligands often involves multi-step procedures. A common approach is the condensation reaction between a pyrazole-containing precursor and an appropriate amine or other functionalized molecule. For example, pyrazole-based ligands have been synthesized through the condensation of (3,5-dimethyl-1H-pyrazol-1-yl)methanol with a primary amine. bohrium.com Another method involves the reaction of ethyl acetoacetate (B1235776) with hydrazine (B178648) hydrate (B1144303) to form a pyrazolone (B3327878) ring, which can then be further functionalized. The active methylene (B1212753) group in the pyrazolone ring is susceptible to electrophilic attack, allowing for the introduction of various substituents. rjpbcs.com More complex ligands, such as those incorporating pincer-type frameworks like 2,6-bis(1H-pyrazol-3-yl)pyridines, are also designed to enforce specific coordination geometries on the metal center. nih.gov

Formation and Characterization of Metal Complexes

Metal complexes of pyrazole-derived ligands are typically formed by reacting the ligand with a metal salt in a suitable solvent. The nature of the solvent, the counter-ion of the metal salt, and the stoichiometry of the reactants can all influence the final structure of the complex. nih.gov

The stoichiometry and geometry of metal complexes with pyrazole-based ligands are diverse and depend on the specific ligand and metal ion involved. For example, the reaction of 3,4,5-trimethyl-1H-pyrazole with copper(II) chloride (CuCl₂) results in a 2:1 ligand-to-metal, chloride-bridged complex with a square-pyramidal coordination geometry around each copper center. researchgate.netresearchgate.net In this complex, the pyrazole ligands are cis to each other. In contrast, the reaction of the same ligand with copper(II) nitrate (B79036) (Cu(NO₃)₂) yields a 4:1 ligand-to-metal complex, which also exhibits a square-pyramidal geometry. researchgate.netresearchgate.net

The table below summarizes the stoichiometry and geometry of some copper(II) complexes with trimethyl-pyrazole ligands.

| Ligand | Metal Salt | Stoichiometry (Ligand:Metal) | Coordination Geometry | Reference |

| 3,4,5-trimethyl-1H-pyrazole | CuCl₂ | 2:1 | Square-pyramidal | researchgate.netresearchgate.net |

| 3,4,5-trimethyl-1H-pyrazole | Cu(NO₃)₂ | 4:1 | Square-pyramidal | researchgate.netresearchgate.net |

Pyrazole-based ligands can coordinate to metal ions in various modes. They can act as neutral monodentate ligands, coordinating through the pyridine-like nitrogen atom. chemrxiv.org Upon deprotonation, the resulting pyrazolate anion can also act as a monodentate ligand. nih.gov The presence of other donor atoms in the ligand structure can lead to chelation, forming more stable complexes. The electronic and steric properties of the substituents on the pyrazole ring play a crucial role in determining the coordination behavior and the properties of the resulting metal complexes. For instance, bulky substituents can influence the orientation of the ligands around the metal center, as seen in the cis-arrangement of 3,4,5-trimethyl-1H-pyrazole ligands in the CuCl₂ complex. nih.gov

Spectroscopic and Structural Analysis of Metal Complexes (e.g., X-ray Diffraction, UV-Vis, Mössbauer)

A variety of spectroscopic and structural techniques are employed to characterize pyrazole-metal complexes.

UV-Vis Spectroscopy: Electronic spectra in the ultraviolet and visible regions provide information about the electronic transitions within the complex, which can be characteristic of the coordination environment of the metal ion.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the vibrational modes of the ligand and the complex. Changes in the vibrational frequencies of the ligand upon coordination can confirm the involvement of specific donor atoms in bonding to the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are valuable for characterizing the structure of the ligands and can also provide insights into the structure of diamagnetic metal complexes in solution.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the complexes and can provide information about their fragmentation patterns. nih.gov

Catalytic Activity of Pyrazol-5-ol Metal Complexes (e.g., Oxidation Reactions)

Metal complexes derived from pyrazole-based ligands have shown significant catalytic activity in a variety of chemical transformations, particularly in oxidation reactions. bohrium.com These complexes can mimic the active sites of metalloenzymes and catalyze reactions such as the oxidation of catechols to o-quinones and the oxidation of cyclohexane. nih.govbohrium.com

The catalytic efficiency of these complexes is influenced by several factors, including the nature of the metal ion, the ligand structure, the solvent, and the counter-ion of the metal salt. bohrium.commdpi.com For example, in the oxidation of catechol, copper(II)-based complexes have demonstrated higher reaction rates compared to complexes with other metals like nickel, tin, and barium. bohrium.com The choice of solvent has also been shown to be a critical factor, with some reactions showing high catalytic activity in one solvent but no activity in another. bohrium.com For instance, a pyrazole-based ligand in combination with Cu(CH₃COO)₂ in THF exhibited high catecholase-like activity, while no activity was observed in acetonitrile (B52724). bohrium.com

The table below presents the catalytic rates for the oxidation of catechol and 2-aminophenol (B121084) by in situ formed pyrazole-based metal complexes in different solvents.

| Ligand/Metal Salt | Substrate | Solvent | Catalytic Rate (V) | Reference |

| L6/Cu(CH₃COO)₂ | Catechol | THF | 5.596 µmol·L⁻¹·min⁻¹ | bohrium.com |

| L4/CoCl₂ | 2-aminophenol | THF | 2.034 µmol·L⁻¹·min⁻¹ | bohrium.com |

| Not specified | Catechol | Acetonitrile | No activity | bohrium.com |

Biological Activity and Mechanistic Studies in Vitro and Pre Clinical Animal Models

Antimicrobial Activity Studies

Derivatives of 1H-pyrazol-5-ol have demonstrated notable activity against a range of pathogenic microorganisms, including drug-resistant bacteria and various fungal strains.

Antibacterial Efficacy (e.g., against MRSA)

Numerous studies have highlighted the potential of 1H-pyrazol-5-ol derivatives as antibacterial agents, particularly against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). A series of newly synthesized 1,4-disubstituted 3-methyl-1H-pyrazol-5-ol compounds showed potent antibacterial activity against both MRSA and Methicillin-susceptible Staphylococcus aureus (MSSA), with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 16 µg/mL. bohrium.com These values are comparable to the antibiotic ciprofloxacin. bohrium.com In particular, one derivative, compound 4a from the series, was identified as the most potent, exhibiting strong activity against both bacterial and fungal strains with MICs in the 4 to 16 µg/mL range. bohrium.com

Similarly, research into new 1,3-diphenyl-1H-pyrazol-5-ols, developed as hybrid molecules with pyrimidine (B1678525) and thiazole, also revealed significant anti-MRSA activity. nih.govnih.gov One of the most effective compounds from this series demonstrated a strong efficacy against MRSA with a MIC value of 10 µg/mL. nih.gov Molecular docking studies suggest that these compounds may exert their antibacterial effect by targeting enzymes like DNA gyrase or dihydrofolate reductase (DHFR). bohrium.comnih.govnih.gov

| Compound Class/Derivative | Bacterial Strain | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |

|---|---|---|---|---|

| 1,4-disubstituted 3-methyl-1H-pyrazol-5-ols (e.g., 4a) | MRSA | 4 - 16 | Ciprofloxacin | 8 - 16 |

| 1,3-diphenyl-1H-pyrazol-5-ol derivative (Compound 12) | MRSA | 10 | Not Specified | Not Specified |

Antifungal Properties

The 1H-pyrazol-5-ol scaffold is also a promising framework for the development of novel antifungal agents. Studies on 1,4-disubstituted 3-methyl-1H-pyrazol-5-ol derivatives reported potent activity against Aspergillus niger, with MIC values between 16 and 32 µg/mL, which was significantly more effective than the standard drug fluconazole (B54011) (MIC = 128 µg/mL). bohrium.com

In another study, hybrid compounds of 1,3-diphenyl-1H-pyrazol-5-ol were evaluated against Candida albicans. nih.govnih.gov Several of these derivatives displayed strong antifungal effects at low concentrations, with some showing MIC values as low as 5 µg/mL. nih.gov Furthermore, the compound 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide was synthesized and tested against both Candida albicans and Candida tropicalis. nih.govresearchgate.net At a concentration of 1000 ppm, this compound eliminated all colonies of both fungal species. nih.govresearchgate.net The MIC for this compound was found to be 62.5 µg/mL against C. albicans and 125 µg/mL against C. tropicalis. nih.gov

| Compound Class/Derivative | Fungal Strain | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |

|---|---|---|---|---|

| 1,4-disubstituted 3-methyl-1H-pyrazol-5-ols | Aspergillus niger | 16 - 32 | Fluconazole | 128 |

| 1,3-diphenyl-1H-pyrazol-5-ol derivatives (Compounds 12, 13) | Candida albicans | 5 | Not Specified | Not Specified |

| 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide | Candida albicans | 62.5 | Not Specified | Not Specified |

| 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide | Candida tropicalis | 125 | Not Specified | Not Specified |

Antioxidant Activity and Radical Scavenging Mechanisms

Derivatives of 1H-pyrazol-5-ol have been identified as potent antioxidants capable of scavenging free radicals. The antioxidant properties of these compounds are often evaluated using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay. A study on 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) found that many of the synthesized compounds exhibited good radical scavenging activity, with several being more active than the standard ascorbic acid. nih.gov One derivative in particular, compound 3i, proved to be a very potent scavenger with an IC50 value of 6.2 ± 0.6 µM. nih.gov

Another series of functionalized 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) demonstrated diverse DPPH radical scavenging activities, with IC50 values ranging from 55.2 ± 1.2 to 149.6 ± 1.7 µM, compared to the standard butylated hydroxytoluene (BHT) with an IC50 of 128.8 ± 2.1 µM. researchgate.net The mechanism of action is believed to be through their ability to donate a hydrogen atom, which neutralizes the DPPH radical, leading to a color change from violet to yellow. researchgate.net The antioxidant activity of phenyl-pyrazolone derivatives is reminiscent of the structurally related drug edaravone, a known potent antioxidant and scavenger of oxygen free radicals. mdpi.com

| Compound Class/Derivative | Assay | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

|---|---|---|---|---|

| 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) (Compound 3i) | DPPH | 6.2 ± 0.6 | Ascorbic Acid | Varies by study |

| 4,4′-((3,4-dimethoxyphenyl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) | DPPH | 55.2 ± 1.2 | BHT | 128.8 ± 2.1 |

Antitumor and Anticancer Activity (Cell-line based)

The 1H-pyrazol-5-ol scaffold is a key structural motif in compounds designed for anticancer applications. Various derivatives have shown cytotoxicity against a range of human cancer cell lines. For instance, a series of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) were tested in vitro on colorectal RKO carcinoma cells. nih.gov Several derivatives proved to be cytotoxic, with compound 3i exhibiting an IC50 of 9.9 ± 1.1 μM against the RKO cell line. nih.gov

Other studies on different pyrazole (B372694) derivatives have also shown promising results. A series of 1,3,5-triaryl-1H-pyrazole derivatives demonstrated good cytotoxicity on breast cancer cell lines (MCF-7, T47-D, and MDA-MB 231) with IC50 values ranging from 27.7 to 39.2 µM, while showing low toxicity to normal NIH-3T3 cells. researchgate.net Similarly, novel pyrazoline derivatives linked to a 4-methylsulfonylphenyl scaffold showed potent antitumor activities against HL-60, MCF-7, and MDA-MB-231 cell lines, with some derivatives having IC50 values as low as 4.07 µM. nih.gov

| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) (Compound 3i) | RKO (Colorectal) | 9.9 ± 1.1 |

| 1,3,5-triaryl-1H-pyrazole derivatives | MCF-7 (Breast) | 27.7 - 39.2 |

| T47-D (Breast) | 27.7 - 39.2 | |

| MDA-MB 231 (Breast) | 27.7 - 39.2 | |

| Pyrazoline-linked 4-methylsulfonylphenyl scaffold (Derivative 18h) | HL-60 (Leukemia) | 8.99 |

| MCF-7 (Breast) | 12.4 | |

| MDA-MB-231 (Breast) | 7.18 |

Investigations of Cellular Pathways (e.g., Apoptosis, Autophagy)

Mechanistic studies have begun to unravel how these compounds exert their anticancer effects. Research on 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) indicated that the predominant pathway of cancer cell death was p53-mediated apoptosis. nih.gov This was evidenced by a significant increase in the upregulation of the pro-apoptotic protein Bax and the activation of caspase-3, a key executioner in the apoptotic cascade. nih.gov While autophagy proteins were also activated, this was identified as a survival mechanism rather than the primary mode of cell death. nih.gov

In a separate study on 1,3,5-trisubstituted-1H-pyrazole derivatives, several compounds were found to activate pro-apoptotic proteins, including Bax, p53, and Caspase-3. rsc.orgnih.gov Molecular docking studies suggested that these compounds could effectively target and inhibit the anti-apoptotic protein Bcl-2, thereby promoting the apoptotic pathway. rsc.orgnih.gov Certain derivatives also induced DNA damage, indicating genotoxic stress as another mechanism of their anticancer action. rsc.org

Enzyme Inhibition Studies

The 1H-pyrazol-5-ol core structure and its derivatives have been explored as inhibitors of various enzymes implicated in disease. For example, a series of pyrazole thioether analogs were prepared and tested as inhibitors of N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), a bacterial enzyme that is a potential target for new antibiotics. nih.gov Several of these pyrazole-based compounds showed significant inhibition of the DapE enzyme. nih.gov